4-(Difluoromethoxy)benzo[d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)benzo[d]isothiazole is a chemical compound that belongs to the class of benzo[d]isothiazoles. This compound features a difluoromethoxy group attached to the benzene ring of the isothiazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazoles, including 4-(Difluoromethoxy)benzo[d]isothiazole, can be achieved through various synthetic routes. One common method involves the intramolecular oxidative N-S bond formation starting from appropriately substituted phenyl precursors . This reaction typically occurs under an oxygen atmosphere and may involve the use of catalytic amounts of potassium bromide (KBr) .
Another approach involves the condensation of thiohydroxylamine with suitable aromatic aldehydes or ketones, followed by cyclization to form the isothiazole ring . Metal-catalyzed methods, such as palladium-catalyzed cross-coupling reactions, have also been employed to synthesize benzo[d]isothiazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)benzo[d]isothiazole can undergo various chemical reactions, including:
Oxidation: The isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the isothiazole ring can lead to the formation of dihydroisothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroisothiazoles.
Substitution: Various substituted benzo[d]isothiazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications, such as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]isothiazole: The parent compound without the difluoromethoxy group.
4-Methoxybenzo[d]isothiazole: Similar structure with a methoxy group instead of a difluoromethoxy group.
4-Chlorobenzo[d]isothiazole: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)benzo[d]isothiazole is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. The difluoromethoxy group may enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C8H5F2NOS |
---|---|
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)12-6-2-1-3-7-5(6)4-11-13-7/h1-4,8H |
InChI-Schlüssel |
ZHBOZAOGPPBEIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=NSC2=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.